5,7-Dimethylocta-1,6-diene

Description

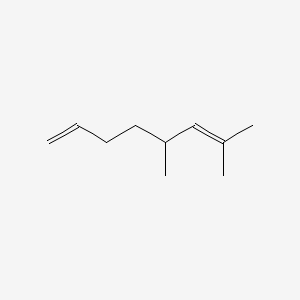

5,7-Dimethylocta-1,6-diene (CAS: 85006-04-8), also known as isocitronellene, is a branched, unsaturated hydrocarbon with the molecular formula C₁₀H₁₈. Its structure features conjugated double bonds at positions 1 and 6, with methyl groups at carbons 5 and 7 (Figure 1). The compound is stereospecific, existing predominantly in the (5R) -configuration . It is notable for its applications in polymer science and fragrance chemistry.

Properties

CAS No. |

6874-43-7 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

5,7-dimethylocta-1,6-diene |

InChI |

InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3 |

InChI Key |

FYZHLRMYDRUDES-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylocta-1,6-diene can be achieved through several methods. One common approach involves the copolymerization of ethylene with this compound using metallocene catalysts. This method allows for the incorporation of double bonds into the polymer chain, facilitating further chemical modifications .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic systems to ensure high yield and purity. The process conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylocta-1,6-diene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can convert the diene into a saturated hydrocarbon.

Substitution: The double bonds in this compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, ozone.

Reducing Agents: Hydrogen gas with palladium on carbon.

Electrophilic Reagents: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr).

Major Products Formed

Oxidation: Epoxides, alcohols, ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons

Scientific Research Applications

5,7-Dimethylocta-1,6-diene has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of copolymers with unique mechanical properties and chemical reactivity.

Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty polymers and materials with enhanced properties, such as increased hydrophilicity and crosslinking capabilities

Mechanism of Action

The mechanism of action of 5,7-Dimethylocta-1,6-diene in various applications involves its ability to undergo chemical transformations that introduce functional groups or crosslinking sites. These transformations are facilitated by the presence of double bonds, which can participate in a variety of reactions, including polymerization and functionalization .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | 85006-04-8 | C₁₀H₁₈ | 160–170 | Polymer crosslinking |

| 3,7-Dimethylocta-1,6-diene | 2436-90-0 | C₁₀H₁₈ | 155–165 | Catalysis, fragrances |

| Linalool | 78-70-6 | C₁₀H₁₈O | 198–200 | Aromatherapy |

| Octa-1,6-diene | 1119-51-3 | C₈H₁₄ | ~120 | Organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.